molecular formula C10H11N3O2 B14944117 2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid

2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid

Cat. No.: B14944117
M. Wt: 205.21 g/mol
InChI Key: MVOSXTICSYHNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core linked to a butanoic acid side chain. The butanoic acid moiety introduces a carboxylic acid functional group, enhancing solubility and enabling interactions with biological targets via ionic or hydrogen bonding.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-imidazo[1,2-a]pyrimidin-2-ylbutanoic acid

InChI

InChI=1S/C10H11N3O2/c1-2-7(9(14)15)8-6-13-5-3-4-11-10(13)12-8/h3-7H,2H2,1H3,(H,14,15)

InChI Key

MVOSXTICSYHNIT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN2C=CC=NC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid can be achieved through various synthetic methodologies. Common approaches include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods often involve the formation of carbon–hydrogen, carbon–carbon, and carbon–nitrogen bonds .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of green chemistry principles to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[1,2-a]pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed biological effects . The compound may act as an inhibitor or activator of specific enzymes, thereby influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound’s structural analogs can be categorized based on modifications to the heterocyclic core or substituents:

Compound Name Core Structure Substituent Key Properties/Applications References
2-(Imidazo[1,2-a]pyrimidin-2-yl)acetic acid Imidazo[1,2-a]pyrimidine Acetic acid side chain Studied for crystal packing and spectral characteristics; shorter chain may reduce lipophilicity compared to butanoic acid
2-Alkenylimidazo[1,2-a]pyrimidines Imidazo[1,2-a]pyrimidine Alkenyl groups Evaluated for cytotoxic and antimicrobial activity; substituents influence target selectivity
Benzo[4,5]imidazo[1,2-a]pyrimidines Benzo-fused imidazo[1,2-a]pyrimidine Cyclooxygenase-2 (COX-2) inhibitory groups Demonstrated COX-2 selectivity in anti-inflammatory applications
Imidazo[1,2-a]pyrimidin-2-ylmethanamine Imidazo[1,2-a]pyrimidine Primary amine Amine group enables nucleophilic reactions; differs in hydrogen-bonding capacity vs. carboxylic acid

Key Observations :

  • Carboxylic acid derivatives (e.g., acetic acid analog) exhibit distinct crystal packing behaviors due to hydrogen-bonding networks, which may influence solid-state stability .

Comparison Table :

Method Yield (%) Conditions Environmental Impact Applicability to Butanoic Acid Derivative
Solvent-Free MCR 85–95 200°C, no solvent Low Feasible with modified reagents
Conventional Condensation 60–75 Reflux, solvent-dependent Moderate Likely applicable but lower efficiency

Biological Activity

2-(Imidazo[1,2-a]pyrimidin-2-yl)butanoic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyrimidine core linked to a butanoic acid moiety. This unique structure contributes to its stability and versatility in biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways such as:

  • Signal Transduction : Influencing cellular communication and response mechanisms.
  • Gene Expression : Modulating transcription factors that regulate gene activity.
  • Metabolic Regulation : Affecting metabolic pathways that are crucial for cellular function.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Effective against various bacterial strains, indicating potential for use in treating infections .
  • Anticancer Properties : Demonstrated efficacy in inhibiting cancer cell proliferation in vitro .
  • Anthelmintic Effects : Shown to induce paralysis in parasitic larvae, suggesting potential applications in veterinary medicine .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructureUnique Features
2-(Imidazo[1,2-a]pyridin-2-yl)propanoic acidStructurePropanoic acid moiety affects solubility.
3-(Imidazo[1,2-a]pyridin-2-yl)-2-methylpropanoic acidStructureMethyl group influences sterics and activity.
This compoundStructureUnique combination of functional groups enhances bioactivity.

Case Studies

Recent studies have further elucidated the biological activity of this compound:

  • Antimicrobial Testing :
    • A study evaluated the antimicrobial efficacy against various pathogens, demonstrating significant inhibition at concentrations as low as 10 µg/mL .
  • Cancer Cell Proliferation :
    • In vitro assays showed that the compound reduced the viability of cancer cell lines by inducing apoptosis through mitochondrial pathways .
  • Anthelmintic Activity :
    • Research on Haemonchus contortus larvae revealed that the compound caused paralysis at concentrations up to 31.25 µM, indicating its potential as a novel anthelmintic agent .

Q & A

Q. Q: What are the common synthetic routes for preparing 2-(imidazo[1,2-a]pyrimidin-2-yl)butanoic acid, and how are intermediates characterized?

A: The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., β-keto acids or esters) . Key intermediates, such as imidazo[1,2-a]pyrimidin-2-yl-acetic acid analogs, are characterized using X-ray crystallography to confirm regioselectivity and hydrogen-bonding patterns . Spectral methods (NMR, IR) and elemental analysis are critical for verifying purity and structural integrity .

Advanced Synthesis: Yield Optimization and Mechanistic Insights

Q. Q: How can researchers address low yields in the synthesis of imidazo[1,2-a]pyrimidine derivatives, such as the 10% yield reported for compound 9 ( )?

A: Yield optimization requires mechanistic studies to identify rate-limiting steps. For example, substituent effects on the pyrimidine ring (e.g., electron-withdrawing groups) may influence cyclization efficiency. Design of Experiments (DoE) approaches, such as factorial design (e.g., 2³⁻¹ used in COX inhibitor optimization ), can systematically evaluate reaction parameters (temperature, catalyst loading, solvent polarity). Computational DFT studies may also reveal transition-state energetics .

Pharmacological Evaluation: Target Identification

Q. Q: What methodologies are recommended for assessing the biological activity of this compound in disease models?

A:

  • In vitro assays : Test inhibition of enzymes like COX-1/2 using fluorescence-based activity assays, comparing results to standards (e.g., ibuprofen) .
  • Structure-Activity Relationship (SAR) : Introduce substituents at the 2- and 3-positions of the imidazo[1,2-a]pyrimidine core to modulate lipophilicity and binding affinity .
  • In silico docking : Use tools like AutoDock to predict interactions with target proteins (e.g., COX isoforms) and guide structural modifications .

Data Contradictions: Resolving Discrepancies in Biological Activity

Q. Q: How should researchers interpret conflicting data on the inhibitory activity of imidazo[1,2-a]pyrimidines versus pyridines (e.g., COX inhibition in )?

A: Contradictions may arise from differences in electronic properties or steric hindrance. For example, imidazo[1,2-a]pyridines exhibit stronger COX inhibition due to enhanced π-π stacking with hydrophobic pockets . To resolve discrepancies:

Perform comparative assays under identical conditions.

Use molecular dynamics simulations to analyze binding stability.

Validate findings with in vivo models (e.g., carrageenan-induced inflammation).

Computational Chemistry: DFT and Docking Applications

Q. Q: What computational strategies are effective for predicting the reactivity and stability of imidazo[1,2-a]pyrimidine derivatives?

A:

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Docking simulations : Map interactions with biological targets (e.g., benzodiazepine receptors for anxiolytic activity ).
  • ADMET profiling : Use tools like SwissADME to predict pharmacokinetics and toxicity early in drug development .

Structural Modifications for Enhanced Bioavailability

Q. Q: How can the butanoic acid side chain be modified to improve solubility or membrane permeability?

A:

  • Prodrug strategies : Esterify the carboxylic acid to enhance lipophilicity (e.g., ethyl ester derivatives ).
  • Bioisosteric replacement : Substitute the butanoic acid with tetrazole or sulfonamide groups to maintain acidity while improving bioavailability .
  • Salt formation : Use sodium or lysine salts to increase aqueous solubility .

Advanced Analytical Techniques: Resolving Spectral Ambiguities

Q. Q: How can researchers resolve overlapping signals in the ¹H NMR spectra of imidazo[1,2-a]pyrimidine derivatives?

A:

  • 2D NMR (COSY, HSQC) : Assign protons and carbons unambiguously, particularly for aromatic regions .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal broadening .
  • X-ray crystallography : Resolve tautomeric forms or regioisomeric mixtures .

Stability and Degradation Studies

Q. Q: What protocols are recommended for assessing the hydrolytic stability of the imidazo[1,2-a]pyrimidine core?

A:

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH at 37°C) and monitor degradation via HPLC .
  • Mass spectrometry : Identify degradation products (e.g., ring-opened intermediates) .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 3–6 months to predict shelf life .

Patent Landscape and Novel Applications

Q. Q: What recent patents disclose novel therapeutic applications for imidazo[1,2-a]pyrimidine derivatives?

A: Key patents focus on:

  • Anxiolytic/sedative agents : EP0120589 (Roussel Uclaf) describes 2-substituted imidazo[1,2-a]pyrimidines as GABA receptor modulators .
  • Anti-inflammatory agents : WO2020/123456 (hypothetical) claims COX-2 selectivity via 3-acetyl substitutions .

Handling and Safety Considerations

Q. Q: What safety protocols are essential when working with imidazo[1,2-a]pyrimidine intermediates?

A:

  • Hazard mitigation : Use fume hoods for reactions involving chloromethyl precursors (e.g., CAS 57892-76-9 ).
  • Waste disposal : Segregate halogenated byproducts and consult environmental safety guidelines .
  • Toxicology screening : Assess mutagenicity via Ames test before scaling up synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.